molecular formula C23H17NO7 B13976135 Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate CAS No. 52236-82-5

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate

Cat. No.: B13976135
CAS No.: 52236-82-5
M. Wt: 419.4 g/mol
InChI Key: ZESKQYXABHALKR-UHFFFAOYSA-N
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Description

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate is a chemical compound with the molecular formula C23H17NO7 and a molecular weight of 419.38 g/mol This compound is known for its unique structure, which includes an anthracene moiety linked to a phenoxy group through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzoate
  • Methyl 3-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)propanoate

Uniqueness

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate is unique due to its specific ester linkage and the presence of both anthracene and phenoxy moieties, which confer distinct chemical and biological properties .

Properties

CAS No.

52236-82-5

Molecular Formula

C23H17NO7

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 2-[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenoxy]acetate

InChI

InChI=1S/C23H17NO7/c1-29-18(26)11-30-12-6-8-13(9-7-12)31-17-10-16(25)19-20(21(17)24)23(28)15-5-3-2-4-14(15)22(19)27/h2-10,25H,11,24H2,1H3

InChI Key

ZESKQYXABHALKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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